molecular formula C202H313N59O54 B115821 Neuropeptide F CAS No. 142191-57-9

Neuropeptide F

Cat. No. B115821
M. Wt: 4432 g/mol
InChI Key: GPZUWKUWQPSZBG-MKBFKOOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide F (NPF) is a neuropeptide that has been identified in various invertebrate and vertebrate species. It is known to play a crucial role in regulating various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior. In recent years, NPF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

Neuropeptide F exerts its effects by binding to its receptor, Neuropeptide F receptor (Neuropeptide FR), which is a G protein-coupled receptor. Upon binding, Neuropeptide F activates various intracellular signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways regulate various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior.

Biochemical And Physiological Effects

Neuropeptide F has been shown to regulate feeding behavior by increasing food intake and promoting fat storage. It also plays a crucial role in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, Neuropeptide F has been implicated in reproductive behavior, including mating behavior and egg-laying behavior.

Advantages And Limitations For Lab Experiments

Neuropeptide F is a potent neuropeptide that can be easily synthesized and administered to animal models. Therefore, it is an ideal candidate for studying various physiological and behavioral processes. However, the exact mechanism of Neuropeptide F synthesis and release is still not fully understood, and further research is needed to elucidate the process.

Future Directions

Further research is needed to understand the exact mechanism of Neuropeptide F synthesis and release. Additionally, more studies are needed to elucidate the role of Neuropeptide F in various diseases, including obesity, anxiety, and depression. Furthermore, the potential therapeutic applications of Neuropeptide F in these diseases need to be explored further. Finally, the development of selective Neuropeptide F receptor agonists and antagonists could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

Neuropeptide F is synthesized in the hypothalamus and released into the bloodstream. The precursor molecule of Neuropeptide F is prepro-Neuropeptide F, which is cleaved to form the active peptide. The exact mechanism of Neuropeptide F synthesis and release is still not fully understood, and further research is needed to elucidate the process.

Scientific Research Applications

Neuropeptide F has been extensively studied in various animal models, including rodents, insects, and mollusks. It has been shown to play a crucial role in regulating feeding behavior, stress response, and reproductive behavior. Neuropeptide F has also been implicated in various diseases, including obesity, anxiety, and depression. Therefore, Neuropeptide F has potential therapeutic applications in these diseases.

properties

CAS RN

142191-57-9

Product Name

Neuropeptide F

Molecular Formula

C202H313N59O54

Molecular Weight

4432 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1

InChI Key

GPZUWKUWQPSZBG-MKBFKOOWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

synonyms

neuropeptide F

Origin of Product

United States

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